Spermine phosphate hexahydrate, 98%

Descripción general

Descripción

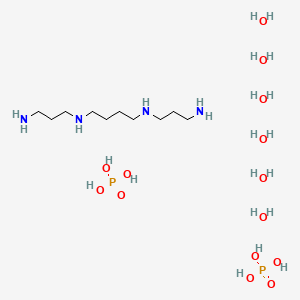

Spermine phosphate hexahydrate is a white to off-white crystalline powder . It is a spermidine-derived biogenic polyamine found as a polycation at all pH values . It is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure .

Molecular Structure Analysis

The molecular formula of spermine phosphate hexahydrate is C10H26N4·2H3PO4·6H2O . The molecular weight is 506.42 .Physical And Chemical Properties Analysis

Spermine phosphate hexahydrate is a white to off-white crystalline powder . It has a molecular weight of 506.42 . It is insoluble in water .Aplicaciones Científicas De Investigación

Biomedical Research

Spermine Phosphate Hexahydrate plays a crucial role in biomedical research due to its involvement in cellular processes. It’s used in studies related to cell proliferation, differentiation, and apoptosis. For instance, it has been utilized in the study of spermine’s immunosuppressive role in hepatocellular carcinoma, highlighting its potential as a therapeutic target .

Gene Therapy and siRNA Delivery

In the field of gene therapy, Spermine Phosphate Hexahydrate derivatives are synthesized for the delivery of small interfering RNA (siRNA). These compounds facilitate the transport of siRNA into cells, enabling the silencing of specific genes involved in diseases .

Agricultural Enhancements

Research has shown that Spermine Phosphate Hexahydrate can improve plant tolerance to drought stress. Its application in agriculture could lead to the development of crops with enhanced resistance to environmental stresses, contributing to food security .

Materials Science

In materials science, the crystal structure of Spermine Phosphate Hexahydrate has been analyzed to understand its thermal vibrations and interactions at the molecular level. This knowledge is essential for designing new materials with specific properties .

Environmental Studies

Spermine Phosphate Hexahydrate is studied for its role in regulating plant responses to environmental stresses. It’s involved in enhancing antioxidant defense mechanisms and detoxification processes, which are vital for plant survival under adverse conditions .

Food Industry

In the food industry, Spermine Phosphate Hexahydrate is of interest due to its presence in various foods and its implications for human health. It’s being explored for its potential to extend the shelf life of food products and as a nutritional supplement .

Mecanismo De Acción

Target of Action

Spermine, a polyamine derived from spermidine, is found in all eukaryotic cells and is associated with nucleic acids . It often acts as an essential growth factor in some bacterial species . Spermine is thought to stabilize the helical structure of nucleic acids, particularly in viruses . It is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .

Mode of Action

Spermine is synthesized from spermidine by the enzyme spermine synthase . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack .

Biochemical Pathways

Spermine has been shown to protect plants from a variety of environmental insults . It enhances antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creates tolerance for drought-induced oxidative stress . Spermine interacts with other molecules like nitric oxide (NO) and phytohormones such as abscisic acid, salicylic acid, brassinosteroids, and ethylene, to coordinate the reactions necessary for developing drought tolerance .

Result of Action

Spermine has been found to facilitate tumor progression through inducing PD-L1 expression and decreasing the CD8+ T cell infiltration in hepatocellular carcinoma . It is also known to play a crucial role in mammalian metabolism . The precursor for the synthesis of spermine is the amino acid ornithine .

Action Environment

The action of spermine can be influenced by environmental factors. For instance, drought stress increases endogenous spermine in plants and exogenous application of spermine improves the plants’ ability to tolerate drought stress . This suggests that environmental conditions can significantly influence the action, efficacy, and stability of spermine.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.2H3O4P.6H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4;;;;;;/h13-14H,1-12H2;2*(H3,1,2,3,4);6*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFKFCJIERGVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.O.O.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H44N4O14P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spermine Phosphate Hexahydrate | |

CAS RN |

58298-97-8 | |

| Record name | Spermine diphosphate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058298978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPERMINE DIPHOSPHATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87YX4BD507 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)

![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)

![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)

![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)